

# 3-pyridin-3-ylpropanoic acid chemical structure

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## Compound of Interest

Compound Name: *3-Pyridinepropionic acid*

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An In-Depth Technical Guide to 3-Pyridin-3-ylpropanoic Acid: Structure, Properties, Synthesis, and Applications

## Introduction

3-Pyridin-3-ylpropanoic acid, also known as 3-(3-pyridyl)propionic acid, is a heterocyclic compound that integrates a pyridine ring with a propanoic acid functional group. This unique combination imparts a set of physicochemical properties that make it a valuable molecule in diverse scientific fields. As a bifunctional molecule, it possesses both a basic nitrogen atom within the aromatic pyridine ring and an acidic carboxylic acid group, allowing it to participate in a wide range of chemical reactions. Its structural characteristics make it an important ligand in coordination chemistry and a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for researchers and development professionals.

## Molecular Identity and Structure

The foundational aspect of 3-pyridin-3-ylpropanoic acid is its distinct molecular architecture, which dictates its chemical behavior and potential applications.

## Chemical Identifiers

A compound's identity is established through standardized nomenclature and registration systems. The key identifiers for 3-pyridin-3-ylpropanoic acid are summarized below.

Identifier	Value
IUPAC Name	3-pyridin-3-ylpropanoic acid[1]
CAS Number	3724-19-4[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [1]
SMILES	C1=CC(=CN=C1)CCC(=O)O[1]
InChI	1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11)[1][2]
InChIKey	WDGXIUUWINKTGP-UHFFFAOYSA-N[1][2]

## Structural Representation

The two-dimensional structure illustrates the connectivity of the atoms, showing a propyl carboxylic acid chain attached to the third position of a pyridine ring.

2D structure of 3-pyridin-3-ylpropanoic acid.

## Conformational Analysis

The molecule's three-dimensional shape is characterized by the planarity of the pyridine ring and the flexibility of the propanoic acid side chain. The single bonds in the propyl chain allow for free rotation, leading to various possible conformers in solution. However, in the solid state, its conformation is fixed. Crystal structure analysis reveals that in the crystalline form, molecules assemble into chains through hydrogen bonds between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule.[3] This intermolecular hydrogen bonding is a key feature influencing its solid-state properties, such as its melting point.

## Physicochemical Properties

The physical and chemical properties of 3-pyridin-3-ylpropanoic acid are critical for its handling, formulation, and application.

Property	Value	Source
Molecular Weight	151.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	156-160 °C	<a href="#">[2]</a>
XLogP3 (logP)	0.4	<a href="#">[1]</a>
Appearance	Solid	N/A

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (pyridine nitrogen, carbonyl oxygen) suggests moderate solubility in polar solvents, including water, which can be significantly enhanced at pH values above the pKa of the carboxylic acid or below the pKa of the pyridinium ion. The low logP value indicates a hydrophilic character.[\[1\]](#)

## Synthesis and Characterization

A reliable synthetic route and robust analytical characterization are paramount for obtaining high-purity material for research and development.

## Synthetic Protocol: Catalytic Hydrogenation

A common and efficient method for synthesizing 3-pyridin-3-ylpropanoic acid is through the catalytic hydrogenation of its unsaturated precursor, 3-(3-pyridinyl)acrylic acid.[\[4\]](#) This method is favored for its high yield and clean conversion.

Causality of Experimental Choices:

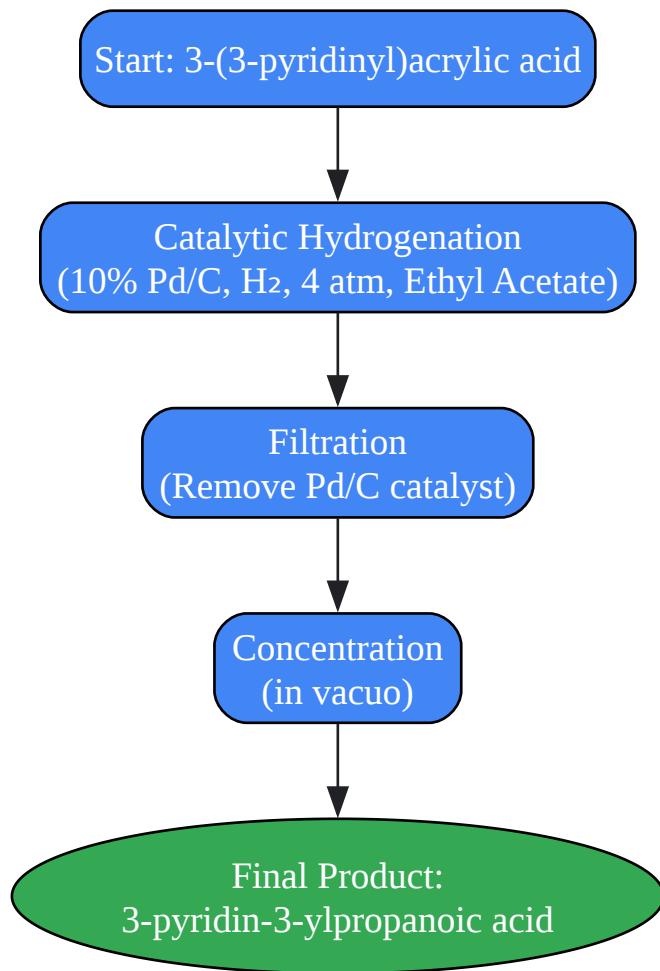
- Catalyst: 10% Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the reduction of carbon-carbon double bonds without affecting the aromatic pyridine ring under controlled conditions.
- Solvent: Ethyl acetate is used as it provides good solubility for the starting material and is relatively inert under hydrogenation conditions.
- Hydrogen Pressure: Applying hydrogen pressure (e.g., 4 atmospheres) increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate.[\[4\]](#)

Step-by-Step Protocol:

- Reaction Setup: To a hydrogenation vessel, add 3-(3-pyridinyl)acrylic acid (1 equivalent) and 10% Palladium on carbon (typically 10% by weight of the substrate).[4]
- Solvent Addition: Add a suitable volume of ethyl acetate to dissolve the starting material (e.g., 150 ml for 3 g of substrate).[4]
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 4 atmospheres with hydrogen.[4]
- Reaction: Shake or stir the mixture vigorously at room temperature for approximately 24 hours to ensure efficient contact between the substrate, catalyst, and hydrogen gas.[4]
- Work-up: After the reaction is complete, carefully vent the hydrogen gas.
- Filtration: Filter the reaction mixture through a pad of celite or a similar filtration aid to remove the palladium on carbon catalyst.
- Concentration: Concentrate the resulting filtrate under reduced pressure (in vacuo) to remove the ethyl acetate.
- Isolation: The remaining solid is the desired product, 3-pyridin-3-ylpropanoic acid, which can be further purified by recrystallization if necessary.

## Workflow for Synthesis and Purification

The overall process from starting material to purified product can be visualized as follows:



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Synthetic workflow for 3-pyridin-3-ylpropanoic acid.

## Spectroscopic Analysis

Structural confirmation is typically achieved through a combination of spectroscopic methods.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region,  $\delta$  7.0-8.5 ppm), and two triplet signals for the two methylene (-CH<sub>2</sub>-) groups of the propanoic acid chain.
- <sup>13</sup>C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.
- Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The NIST Mass Spectrometry Data Center lists GC-MS data for this compound.

[\[1\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band for the O-H stretch of the carboxylic acid (around  $2500\text{-}3300\text{ cm}^{-1}$ ) and a sharp C=O stretch (around  $1700\text{ cm}^{-1}$ ).

## Applications in Research and Development

The dual functionality of 3-pyridin-3-ylpropanoic acid makes it a versatile tool in several areas of chemical science.

## Coordination Chemistry and Materials Science

3-Pyridin-3-ylpropanoic acid is frequently used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).<sup>[2][3]</sup> The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can bridge to another metal center, enabling the formation of extended 1D, 2D, or 3D structures. It has been used to prepare coordination polymers with various metals, including zinc, cadmium, silver, and copper.<sup>[2]</sup> Furthermore, it has been employed as a chelating agent for rare-earth ions like Europium ( $\text{Eu}^{3+}$ ) and Terbium ( $\text{Tb}^{3+}$ ) to enhance their fluorescent properties in sol-gel materials.<sup>[2]</sup>

## Relevance in Medicinal Chemistry

Pyridine-containing scaffolds are ubiquitous in pharmaceuticals due to their ability to improve pharmacokinetic properties and engage in hydrogen bonding with biological targets.<sup>[5]</sup> Pyridine carboxylic acid isomers have been instrumental in the development of drugs for a wide range of diseases. 3-Pyridin-3-ylpropanoic acid serves as a valuable building block for creating more complex drug candidates. Its propanoic acid tail allows for various synthetic modifications, such as amide bond formation, to attach other pharmacophores, while the pyridine ring can serve as a key interaction point with a target enzyme or receptor. For example, derivatives of pyridine-containing structures have been explored for their potential as antibacterial agents.<sup>[5]</sup>

## Safety and Handling

Proper safety precautions are essential when working with any chemical compound.

## Hazard Identification

According to the Globally Harmonized System (GHS), 3-pyridin-3-ylpropanoic acid presents the following hazards:

GHS Code	Hazard Statement	Signal Word
H315	Causes skin irritation	Warning[1][2]
H319	Causes serious eye irritation	Warning[1][2]
H335	May cause respiratory irritation	Warning[2]

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Use a dust mask (type N95 or equivalent) when handling the solid powder.[2]
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified under Storage Class 11 (Combustible Solids).[2]

## Conclusion

3-Pyridin-3-ylpropanoic acid is a structurally elegant and chemically versatile molecule. Its well-defined structure, accessible synthesis, and dual functional handles make it a compound of significant interest. For materials scientists, it offers a reliable ligand for constructing novel coordination polymers with tailored properties. For medicinal chemists and drug development professionals, it represents a valuable scaffold and building block for designing next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is the foundation for unlocking its full potential in scientific innovation.

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